molecular formula C6H9NOS B14144385 (-)-5-(2-Propenyl)-2-oxazolidinethione CAS No. 68831-68-5

(-)-5-(2-Propenyl)-2-oxazolidinethione

Cat. No.: B14144385
CAS No.: 68831-68-5
M. Wt: 143.21 g/mol
InChI Key: QEKDLBSHZCJKRO-UHFFFAOYSA-N
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Description

(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound characterized by the presence of an oxazolidinethione ring substituted with a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenyl-substituted amine with carbon disulfide, followed by cyclization to form the oxazolidinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxazolidinethione ring to other functional groups, such as thiols or amines.

    Substitution: The propenyl group can undergo substitution reactions, where different substituents replace the propenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for developing new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, offering a new avenue for drug development .

Industry: In industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its oxazolidinethione ring structure, which imparts distinct chemical and biological properties. This differentiates it from other propenyl-substituted compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

68831-68-5

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-prop-2-enyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9)

InChI Key

QEKDLBSHZCJKRO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CNC(=S)O1

melting_point

60 - 61 °C

physical_description

Solid

Origin of Product

United States

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